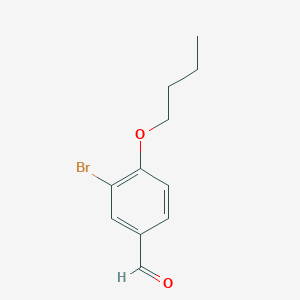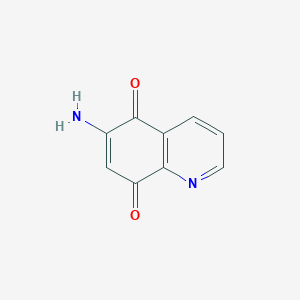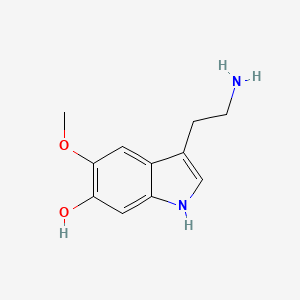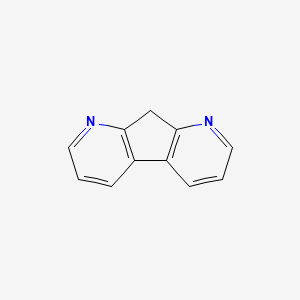
3-Bromo-4-butoxybenzaldehyde
Descripción general
Descripción
3-Bromo-4-butoxybenzaldehyde is a chemical compound with the CAS Number: 244184-59-6. It has a molecular weight of 257.13 . It is a solid at room temperature and should be stored at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-butoxybenzaldehyde is1S/C11H13BrO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
3-Bromo-4-butoxybenzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Chemical Properties
“3-Bromo-4-butoxybenzaldehyde” is a chemical compound with the CAS Number: 244184-59-6. It has a molecular weight of 257.13 and is stored at temperatures between 2-8°C . It is a solid at room temperature .
Safety Information
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335. Precautionary statements include P261, P305, P351, and P338 .
Antioxidant Effects
“3-Bromo-4-butoxybenzaldehyde” has been shown to exert antioxidant effects in keratinocytes by regulating nuclear factor and erythroid 2-like 2 (Nrf2) pathways .
Protection Against Ultraviolet B
This compound also protects skin cells from ultraviolet B by inhibiting the generation of reactive oxygen species .
Protection Against Particulate Matter 2.5
A study has shown that “3-Bromo-4-butoxybenzaldehyde” can protect keratinocytes from damages induced by particulate matter 2.5 (PM 2.5) . The human HaCaT keratinocyte was pre-treated with this compound and then with PM 2.5 .
Reduction of Cellular Inflammation
“3-Bromo-4-butoxybenzaldehyde” has been shown to reduce cellular inflammation induced by PM 2.5 .
Mitigation of Cellular Senescence
This compound has been shown to mitigate cellular senescence in vitro and in vivo .
Inhibition of Mitogen-Activated Protein Kinase Signaling Pathway
“3-Bromo-4-butoxybenzaldehyde” has been shown to inhibit the mitogen-activated protein kinase signaling pathway and activator protein 1 activated by PM 2.5 .
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-butoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXYHURWFRBYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-butoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9H-Indeno[2,1-c]pyridine](/img/structure/B3349907.png)



![Pyrazino[1,2-a]indole](/img/structure/B3349936.png)
![Pyrimido[1,2-a]indole](/img/structure/B3349944.png)
